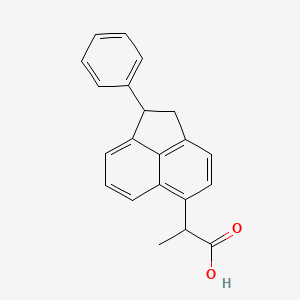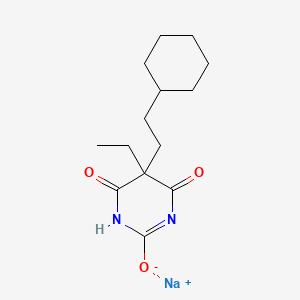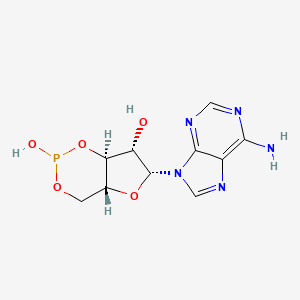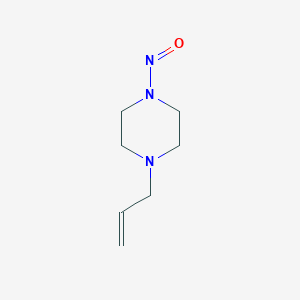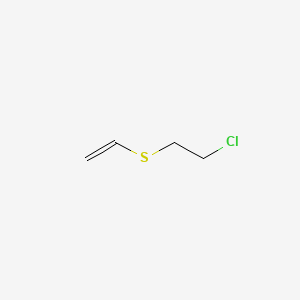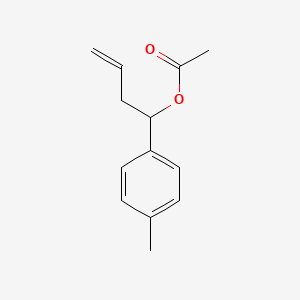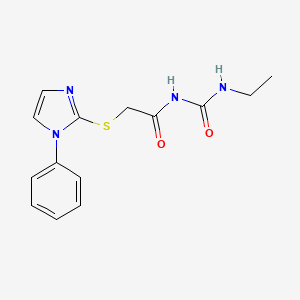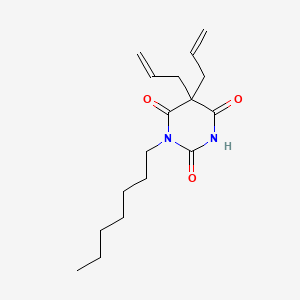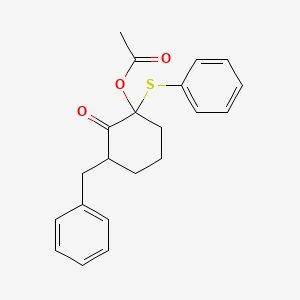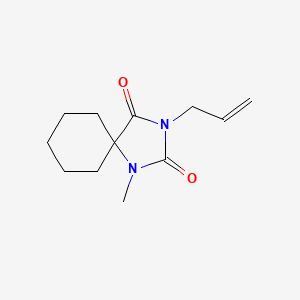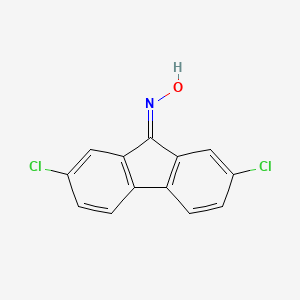
2,7-Dichlorofluoren-9-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dichlorofluoren-9-one oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbonyl compound. This compound is derived from 2,7-dichlorofluoren-9-one, a fluorene derivative with two chlorine atoms at the 2 and 7 positions. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichlorofluoren-9-one oxime typically involves the reaction of 2,7-dichlorofluoren-9-one with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux. The oxime product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of oximes often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dichlorofluoren-9-one oxime undergoes various chemical reactions, including:
Reduction: Reduction of the oxime group can yield the corresponding amine.
Hydrolysis: Hydrolysis of the oxime can regenerate the original ketone.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride or hydrogenation catalysts are commonly used for the reduction of oximes.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of oximes.
Substitution: Nucleophiles such as amines or thiols can react with the chlorine atoms under mild conditions.
Major Products Formed
Reduction: The major product is the corresponding amine.
Hydrolysis: The major product is 2,7-dichlorofluoren-9-one.
Substitution: The major products are substituted fluorenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,7-Dichlorofluoren-9-one oxime has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,7-Dichlorofluoren-9-one oxime involves its interaction with specific molecular targets. For example, oximes can reactivate acetylcholinesterase inhibited by organophosphates, thereby restoring its enzymatic activity . The compound may also interact with other enzymes or receptors, depending on its structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
HI-6: A more potent oxime reactivator with a broader spectrum of activity.
Uniqueness
2,7-Dichlorofluoren-9-one oxime is unique due to its specific substitution pattern on the fluorene ring, which can influence its reactivity and interactions with biological targets. Its dichloro substitution may also enhance its stability and lipophilicity compared to other oximes.
Eigenschaften
CAS-Nummer |
22296-44-2 |
|---|---|
Molekularformel |
C13H7Cl2NO |
Molekulargewicht |
264.10 g/mol |
IUPAC-Name |
N-(2,7-dichlorofluoren-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16-17)11(9)5-7/h1-6,17H |
InChI-Schlüssel |
QBEGYWPUWWKWOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=NO)C3=C2C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



